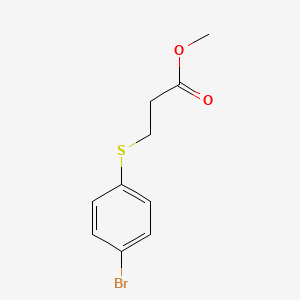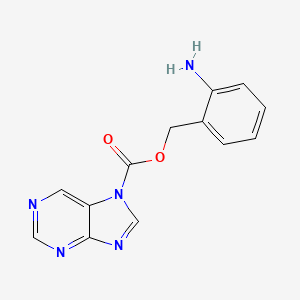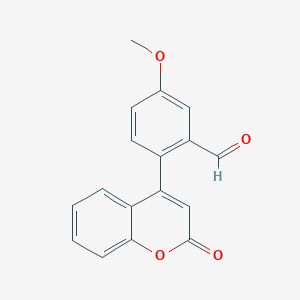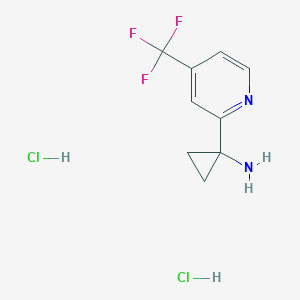![molecular formula C16H29NOSi B11847692 4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline CAS No. 582322-76-7](/img/structure/B11847692.png)
4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. This particular compound features a methyl group at the 4-position and a tri(propan-2-yl)silyl group at the 3-position, making it a unique derivative of aniline.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-nitroaniline with tri(propan-2-yl)silyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The starting materials are often sourced from bulk suppliers, and the reaction conditions are optimized for scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzene ring.
科学的研究の応用
4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline involves its interaction with specific molecular targets. The tri(propan-2-yl)silyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}phenol
- 4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}benzoic acid
- 4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}benzaldehyde
Uniqueness
4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline is unique due to the presence of both a methyl group and a tri(propan-2-yl)silyl group on the aniline ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
582322-76-7 |
|---|---|
分子式 |
C16H29NOSi |
分子量 |
279.49 g/mol |
IUPAC名 |
4-methyl-3-tri(propan-2-yl)silyloxyaniline |
InChI |
InChI=1S/C16H29NOSi/c1-11(2)19(12(3)4,13(5)6)18-16-10-15(17)9-8-14(16)7/h8-13H,17H2,1-7H3 |
InChIキー |
NVMDDPQMJZLORL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N)O[Si](C(C)C)(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-[(Trimethylsilyl)ethynyl][1,1'-bi(cyclohexane)]-1-ol](/img/structure/B11847614.png)



![tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B11847652.png)









